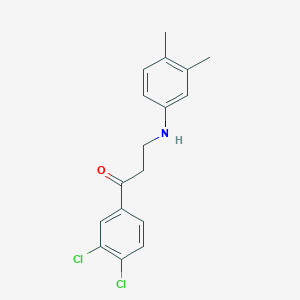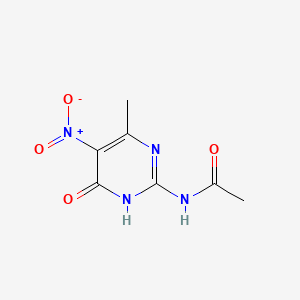
2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol, also known as 2C-C, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has been used for recreational purposes due to its hallucinogenic effects. However, in recent years, there has been a growing interest in the scientific research application of 2C-C due to its potential therapeutic properties.
作用机制
The exact mechanism of action of 2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically at the 5-HT2A and 5-HT2C receptors. This results in increased levels of serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects. It has also been shown to increase heart rate and blood pressure, and may have vasoconstrictive effects.
实验室实验的优点和局限性
One advantage of using 2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol in lab experiments is its relatively low toxicity compared to other psychoactive drugs. However, one limitation is its limited solubility in water, which may make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research on 2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the optimal dosage and administration route for these therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, there is potential for the development of novel compounds based on the structure of this compound that may have even greater therapeutic potential.
合成方法
The synthesis of 2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol involves the condensation of 3,4-dimethoxyphenylacetone with 2-chlorophenylpiperazine in the presence of boron trifluoride etherate. The resulting intermediate is then reduced with sodium borohydride to obtain this compound.
科学研究应用
Several studies have investigated the potential therapeutic properties of 2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol. One study found that this compound has antidepressant effects in animal models, suggesting that it may have potential as a treatment for depression. Another study found that this compound has anxiolytic effects, indicating that it may be useful in the treatment of anxiety disorders.
属性
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-1-(3,4-dimethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c1-25-19-8-7-15(13-20(19)26-2)18(24)14-22-9-11-23(12-10-22)17-6-4-3-5-16(17)21/h3-8,13,18,24H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTKWEGXMQWUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

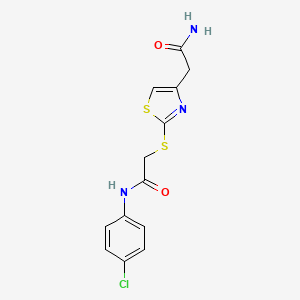

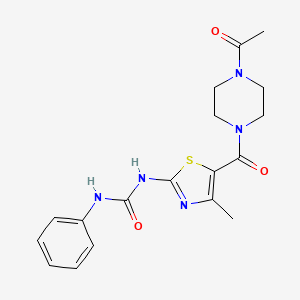
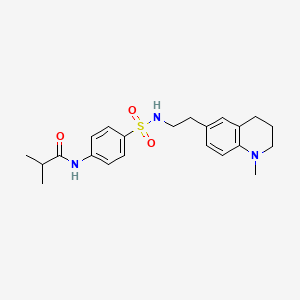

![9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2664346.png)
![2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2664347.png)
![1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole](/img/structure/B2664350.png)
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2664352.png)
![3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
